Methyl dec-5-enoate

CAS No.: 79837-87-9

Cat. No.: VC14084398

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 79837-87-9 |

|---|---|

| Molecular Formula | C11H20O2 |

| Molecular Weight | 184.27 g/mol |

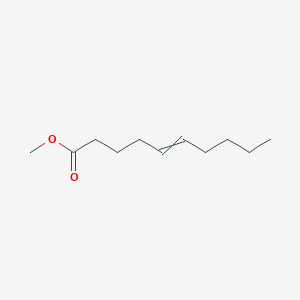

| IUPAC Name | methyl dec-5-enoate |

| Standard InChI | InChI=1S/C11H20O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h6-7H,3-5,8-10H2,1-2H3 |

| Standard InChI Key | YYRDDAPQDPABPZ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC=CCCCC(=O)OC |

Introduction

Structural and Molecular Characteristics

Methyl dec-5-enoate is systematically named methyl (5Z)-dec-5-enoate, with the IUPAC name methyl dec-5-enoate. Its structure consists of a ten-carbon alkyl chain (), where the ester functional group is located at the terminal position, and the cis-configuration (Z-isomer) is predominant in naturally derived samples . Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular weight | 184.27 g/mol | |

| SMILES | CCCCC=CCCCC(=O)OC | |

| Boiling point (estimated) | 245–255°C | |

| Density (25°C) | 0.89–0.91 g/cm³ | |

| Solubility | Insoluble in water; miscible with organic solvents |

The double bond at the fifth carbon introduces torsional strain, reducing crystallinity compared to saturated analogs like methyl decanoate. This unsaturation also enhances reactivity in cycloaddition and oxidation reactions .

Synthesis Methods

Methyl dec-5-enoate is synthesized through three primary routes:

Esterification of Dec-5-enoic Acid

Dec-5-enoic acid undergoes Fischer esterification with methanol in the presence of acid catalysts (e.g., ):

Yields exceed 85% under reflux conditions.

Transesterification of Triglycerides

Vegetable oils rich in dec-5-enoic acid (e.g., Humulus lupulus) are transesterified with methanol using alkaline catalysts (e.g., ):

This method is industrially scalable but requires purification to remove saturated esters .

Olefin Metathesis

Cross-metathesis of methyl 9-decenoate with 1-hexene using tungsten-based catalysts (e.g., -Schrock carbenes) produces methyl dec-5-enoate with 96% selectivity :

This route avoids isomerization side reactions common in acid-catalyzed processes .

Industrial and Research Applications

Biofuel Production

Methyl dec-5-enoate is a promising biodiesel additive due to its low cloud point (-12°C) and high cetane number (58–62). In ethenolysis reactions catalyzed by spirocyclic Ru-carbene complexes, it converts to shorter-chain esters (e.g., methyl acrylate) with turnover numbers (TON) exceeding at 60°C .

Flavor and Fragrance Industry

The compound’s fruity odor profile makes it a precursor for synthetic flavors. Hydrogenation yields methyl decanoate, a key component in coconut and peach flavorings .

Polymer Chemistry

The double bond facilitates radical polymerization, forming biodegradable polyesters with tunable mechanical properties. Copolymers with styrene exhibit glass transition temperatures () of 45–55°C .

Stability and Reactivity

Thermal Decomposition

At temperatures >300°C, methyl dec-5-enoate undergoes steam cracking to form alkenes (e.g., 1-pentene) and ketones (e.g., methyl vinyl ketone) . Activation energy () for decomposition is 148 kJ/mol, higher than saturated esters due to resonance stabilization .

Oxidation and Dimerization

Oxidation with Dess-Martin periodinane yields methyl 2-oxobut-3-enoate, which dimerizes via hetero-Diels-Alder reactions at room temperature :

This reactivity is exploited in synthesizing cyclohexene derivatives for pharmaceuticals .

Comparative Analysis with Related Esters

| Compound | Structure | Key Properties |

|---|---|---|

| Methyl decanoate | Saturated | Higher melting point (15°C), lower reactivity |

| Methyl 9-decenoate | Δ9 unsaturation | Prone to isomerization during metathesis |

| Methyl octanoate | Shorter chain | Lower viscosity, used in food flavoring |

The Δ5 unsaturation in methyl dec-5-enoate provides a balance between oxidative stability (unlike Δ9 isomers) and low-temperature fluidity (unlike saturated esters) .

Recent Advances and Future Directions

Catalytic Ethenolysis

Recent studies highlight Ru-SCAAC complexes (e.g., Ru11) as superior catalysts for ethenolysis, achieving 99.9% selectivity at 15–60°C . These catalysts enable sustainable production of α,ω-diesters for polyesters.

Biotechnological Production

Engineered E. coli strains expressing fatty acid desaturases (Fad5) can biosynthesize dec-5-enoic acid, which is subsequently esterified to methyl dec-5-enoate . This route reduces reliance on petrochemical feedstocks.

Pharmaceutical Intermediates

The compound’s dimerization products show antitumor activity in preclinical models, spurring interest in derivatives for oncology applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume